molecular formula C8H7BrClNO2 B15341013 (2-Bromo-4-chloro-3-pyridyl)methyl Acetate

(2-Bromo-4-chloro-3-pyridyl)methyl Acetate

Cat. No.: B15341013
M. Wt: 264.50 g/mol
InChI Key: OSVDEPNLWOTPFE-UHFFFAOYSA-N
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Description

(2-Bromo-4-chloro-3-pyridyl)methyl Acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-3-pyridyl)methyl Acetate typically involves the bromination and chlorination of a pyridine derivative, followed by esterification with acetic acid. One common method involves the following steps:

    Bromination: The starting material, 3-pyridylmethyl acetate, is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the pyridine ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Esterification: The final step involves esterification of the resulting compound with acetic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-3-pyridyl)methyl Acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are pyridine N-oxides.

    Reduction Reactions: Products include dehalogenated pyridine derivatives.

Scientific Research Applications

(2-Bromo-4-chloro-3-pyridyl)methyl Acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-3-pyridyl)methyl Acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-chloro-3-pyridyl)methyl Alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    (2-Bromo-4-chloro-3-pyridyl)methyl Ether: Similar structure but with an ether group instead of an acetate group.

    (2-Bromo-4-chloro-3-pyridyl)methyl Amine: Similar structure but with an amine group instead of an acetate group.

Uniqueness

(2-Bromo-4-chloro-3-pyridyl)methyl Acetate is unique due to its specific combination of bromine, chlorine, and acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

(2-bromo-4-chloropyridin-3-yl)methyl acetate

InChI

InChI=1S/C8H7BrClNO2/c1-5(12)13-4-6-7(10)2-3-11-8(6)9/h2-3H,4H2,1H3

InChI Key

OSVDEPNLWOTPFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CN=C1Br)Cl

Origin of Product

United States

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